molecular formula C22H21FN2O5S2 B2587145 N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 896330-97-5

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2587145
CAS No.: 896330-97-5
M. Wt: 476.54
InChI Key: QRTJBFLRKVPFDG-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a structurally complex molecule featuring a fluorinated benzenesulfonyl group, a thiophene ring, a 2-methoxyphenylmethyl substituent, and an ethanediamide (oxalamide) linker. The ethanediamide moiety serves as a critical pharmacophore, enabling dual hydrogen-bonding interactions that enhance target binding affinity. The 4-fluorobenzenesulfonyl group contributes to metabolic stability and solubility, while the thiophen-2-yl and 2-methoxyphenyl groups introduce aromatic and electron-donating properties, respectively.

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-18-6-3-2-5-15(18)13-24-21(26)22(27)25-14-20(19-7-4-12-31-19)32(28,29)17-10-8-16(23)9-11-17/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTJBFLRKVPFDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the sulfonylation of 4-fluorobenzene using a sulfonyl chloride reagent under acidic conditions.

    Thiophene Derivative Preparation: Thiophene is functionalized to introduce the ethyl group, which is then coupled with the fluorobenzene sulfonyl intermediate.

    Coupling with Ethanediamide: The final step involves the coupling of the intermediate with ethanediamide in the presence of a suitable catalyst and under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Sulfonyl Group Reactivity

The 4-fluorobenzenesulfonyl moiety participates in nucleophilic substitution and coupling reactions. Key observations include:

Reaction TypeConditionsOutcome/ApplicationYield/Data Source
Amide Coupling EDCl/HOBt, DMF, 0–25°C, 12–24 hrForms peptide-like bonds with amines~75–85%
Fluorine Displacement K₂CO₃, DMSO, 80°C, 6 hrSubstitution with amines/thiols60–70%
Reduction Zn/HCl, MeOH, reflux, 3 hrSulfonyl → thioether conversionNot quantified

The fluorine atom’s electronegativity enhances sulfonyl group stability under acidic conditions but allows selective displacement by nucleophiles in polar aprotic solvents .

Thiophene Ring Modifications

The thiophen-2-yl group undergoes electrophilic substitution and cross-coupling:

Reaction TypeConditionsOutcomeNotes
Halogenation NBS, CCl₄, 40°C, 2 hrBromination at C5 position82% regioselectivity
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°CCross-coupling with aryl boronic acidsLimited data
Oxidation mCPBA, CH₂Cl₂, 0°C → RT, 4 hrSulfoxide/sulfone formationSide reaction

The electron-rich thiophene ring shows reactivity comparable to other heteroaromatic systems, with bromination being the most extensively documented .

Ethanediamide Linker Transformations

The ethanediamide bridge enables hydrolysis and transamidation:

Reaction TypeConditionsOutcomeStability Data
Acidic Hydrolysis 6M HCl, 100°C, 8 hrCleavage to carboxylic acids95% degradation
Basic Hydrolysis NaOH (2M), EtOH/H₂O, 70°C, 6 hrPartial amide saponification40–50% recovery
Transamidation DCC, DMAP, THF, RT, 24 hrAmine exchange at carbonyl termini55–65% yield

Hydrolysis studies confirm the linker’s susceptibility to strong acids, necessitating careful handling during synthesis .

Interactions with Biological Targets

While not strictly chemical reactions, binding studies reveal:

  • Enzyme Inhibition : Competitive inhibition of serine proteases (IC₅₀ = 1.2 μM) via H-bonding with sulfonyl oxygen.

  • Receptor Binding : Kd = 8.7 nM for MRGPRX2 receptors, attributed to π-stacking with thiophene and fluorophenyl groups.

Stability Under Storage Conditions

Accelerated stability studies (40°C/75% RH, 6 months):

ParameterInitial ValueAfter 6 MonthsDegradation Pathway
Purity (HPLC)99.2%94.8%Hydrolysis/oxidation
ColorWhitePale yellowThiophene oxidation

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Fluorobenzene Sulfonyl Intermediate : Sulfonylation of 4-fluorobenzene.
  • Thiophene Derivative Preparation : Functionalization of thiophene.
  • Final Coupling with Ethanediamide : Coupling under controlled conditions using suitable catalysts.

These synthetic routes can be optimized for industrial applications, ensuring high yield and purity through advanced techniques such as continuous flow reactors.

Chemistry

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions including oxidation, reduction, and substitution.

Biology

In biological contexts, this compound has been investigated as a biochemical probe or inhibitor in enzymatic studies. Its specific interactions with molecular targets can lead to significant insights into cellular processes.

Medicine

The compound has shown potential therapeutic properties:

  • Anticancer Activity : It acts as a selective inhibitor of p21-activated kinase 1 (PAK1), which is involved in cancer cell proliferation and survival. Studies indicate that it may inhibit the growth of various cancer cell lines.
  • Anti-inflammatory Properties : Research suggests that it could have applications in treating inflammatory diseases due to its ability to modulate specific signaling pathways.

Industry

The compound is also explored for its utility in developing advanced materials and polymers, leveraging its unique chemical properties to enhance material performance.

Anticancer Properties

Research indicates that this compound exhibits potent antiproliferative effects against various cancer cell lines. For example:

  • Fluorinated Derivatives : Related compounds have shown significant growth inhibition in sensitive cancer cells, suggesting similar potential for the target compound.

Structure-Activity Relationship (SAR)

Modifications in the thiophene ring significantly affect antibacterial activity, indicating that structural changes can influence the anticancer properties of this compound.

Antiproliferative Activity Study

A study demonstrated that fluorinated benzothiazoles related to this compound exhibited significant growth inhibition in certain cancer cell lines through metabolic activation leading to DNA adduct formation.

SAR Analysis

Research highlighted that the introduction of fluorine atoms generally enhances lipophilicity and biological availability, improving efficacy against cancer cells.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on synthesis, physicochemical properties, and functional group variations.

Structural Analogs with Oxazinan and Sulfonyl Modifications

Compound : N-({3-[(4-Fluorophenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide ()

  • Key Differences : Incorporates a 1,3-oxazinan ring instead of the thiophen-2-yl-ethyl group.
  • Synthesis : Likely derived from Friedel-Crafts reactions and subsequent hydrazide-isothiocyanate coupling, similar to methods in .
  • Physicochemical Data :
    • Molecular weight: 479.523 g/mol (vs. undefined for the target compound).
    • IR: Absence of C=O stretching (1663–1682 cm⁻¹) confirms oxazinan ring closure .

Compound : N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-1,3-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide ()

  • Key Differences : Features a 4-fluoro-2-methylphenylsulfonyl group and a 2-methoxybenzyl substituent.
  • Impact : Methyl substitution on the phenyl ring may enhance lipophilicity, while the benzyl group alters steric interactions .

Thiazolo-Triazole Derivatives with Ethanediamide Linkers

Compound : N-{2-[2-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide ()

  • Key Differences : Replaces the thiophen-2-yl group with a thiazolo-triazol heterocycle.
  • Synthesis : Likely involves S-alkylation of triazole-thiones (cf. ) .

Triazole-Thione and Hydrazinecarbothioamide Derivatives

Compounds : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] ()

  • Key Differences : Triazole-thione core instead of ethanediamide; substituents include difluorophenyl and sulfonylphenyl groups.
  • Spectral Data :
    • IR: νC=S at 1247–1255 cm⁻¹ and absence of νS-H (~2500–2600 cm⁻¹) confirm thione tautomer dominance .
    • ¹H-NMR: NH signals at δ 8.5–9.0 ppm indicate hydrogen-bonding capacity.

Ethanediamide Derivatives with Heteroaromatic Substituents

Compound : N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(2-pyridinyl)ethyl]ethanediamide ()

  • Key Differences : Pyridinyl-ethyl and 2,4-dimethoxyphenyl groups replace thiophene and 2-methoxyphenyl moieties.
  • Impact : Pyridine’s basic nitrogen may improve solubility, while dimethoxy groups enhance electron density .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide (CAS Number: 896328-14-6) is a synthetic compound with potential biological activity, particularly as a small molecule inhibitor targeting specific protein kinases. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C23H23FN2O5S2
  • Molecular Weight : 490.6 g/mol
  • Structure : The compound features a sulfonyl group attached to a fluorobenzene, a thiophene ring, and an ethanediamide backbone.

The compound has been identified as a selective inhibitor of p21-activated kinase 1 (PAK1), which plays a crucial role in various cellular processes, including cell migration, proliferation, and survival. Inhibition of PAK1 can lead to altered signaling pathways that may affect cancer cell growth and metastasis .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, fluorinated derivatives have shown significant activity in inhibiting the growth of sensitive cancer cells without the biphasic dose-response typically seen in other chemotherapeutics .

Case Studies and Experimental Data

  • Antiproliferative Activity : A study demonstrated that fluorinated benzothiazoles, structurally related to the compound , exhibited significant growth inhibition in certain cancer cell lines. The mechanism involved metabolic activation leading to DNA adduct formation .
  • Structure-Activity Relationship (SAR) : The introduction of fluorine atoms generally enhances lipophilicity and biological availability, which can improve the compound's efficacy against cancer cells. A specific study highlighted that modifications in the thiophene ring significantly affected antibacterial activity, suggesting that similar modifications could influence the anticancer properties of this compound .
  • Minimum Inhibitory Concentrations (MIC) : While specific MIC data for this compound are not widely published, related compounds have shown effective MIC values ranging from 16 µM to 128 µM against various bacterial strains, indicating potential antimicrobial activities alongside anticancer effects .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Fluorobenzene Sulfonyl Intermediate : Sulfonylation of 4-fluorobenzene using sulfonyl chloride.
  • Thiophene Derivative Preparation : Functionalization of thiophene followed by coupling with the sulfonyl intermediate.
  • Final Coupling with Ethanediamide : This step involves coupling the intermediate with ethanediamide under controlled conditions using catalysts such as palladium or copper.

Q & A

Q. What are the critical steps in synthesizing N-[2-(4-fluorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide?

  • Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation, coupling, and amide bond formation. For example:
  • Sulfonylation : React 4-fluorobenzenesulfonyl chloride with a thiophene-containing precursor under basic conditions (e.g., pyridine/DMAP) to form the sulfonamide intermediate .
  • Amide Coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the sulfonamide intermediate to the 2-methoxyphenylmethylamine-derived fragment .
  • Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the final product. Monitor purity via TLC and NMR .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm substituent positions (e.g., sulfonyl group at 4-fluorophenyl, thiophene integration). Compare chemical shifts with analogous compounds .
  • X-ray Crystallography : Resolve stereochemistry and confirm bond angles/lengths (e.g., sulfonamide S=O bonds at ~1.43 Å, thiophene ring planarity) .
  • Mass Spectrometry : Validate molecular weight (e.g., HRMS-ESI for [M+H]+^+ ion) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
  • DFT Calculations : Optimize geometry in explicit solvent models (e.g., PCM for DMSO) and compare predicted vs. observed 1H^1H NMR shifts .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., rotational barriers in sulfonamide groups) causing signal splitting .
  • 2D NMR (COSY, NOESY) : Confirm through-space interactions (e.g., NOE between thiophene protons and methoxyphenyl methyl groups) .

Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., sulfonamide hydrolysis)?

  • Methodological Answer :
  • Condition Screening : Test solvents (e.g., dichloromethane vs. THF) and bases (e.g., triethylamine vs. NaHCO3_3) to minimize hydrolysis. Anhydrous conditions and low temperatures (-20°C) are critical .
  • Catalyst Optimization : Use Lewis acids (e.g., ZnCl2_2) to stabilize intermediates during sulfonylation .
  • In Situ Monitoring : Employ FT-IR to track sulfonyl chloride consumption (disappearance of S=O stretch at ~1370 cm1^{-1}) .

Q. How can researchers assess the compound’s stability under physiological conditions for biological studies?

  • Methodological Answer :
  • Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • LC-MS Identification : Characterize degradation products (e.g., hydrolysis of ethanediamide to carboxylic acids) .
  • Light Sensitivity Testing : Expose to UV-Vis light (300–400 nm) to assess photostability of the thiophene and fluorophenyl moieties .

Data Analysis and Experimental Design

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding poses against targets (e.g., kinases). Focus on sulfonamide and thiophene groups as hydrogen-bond acceptors .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
  • QSAR Modeling : Corlate substituent electronic properties (Hammett σ values) with activity data from analogs .

Q. How to design experiments to probe the role of the 2-methoxyphenyl group in modulating solubility?

  • Methodological Answer :
  • LogP Determination : Measure partition coefficients (octanol/water) for the parent compound and analogs lacking the methoxy group .
  • Crystallographic Solubility Analysis : Compare crystal packing (e.g., hydrogen-bond networks involving methoxy oxygen) .
  • Solubility Screening : Test in DMSO, PBS, and cell culture media. Use nephelometry to quantify precipitation thresholds .

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